molecular formula C12H11N3O3 B2674234 N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide CAS No. 2418674-96-9

N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

Numéro de catalogue B2674234
Numéro CAS: 2418674-96-9
Poids moléculaire: 245.238
Clé InChI: FWJZEVHCEUXVQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, commonly known as CPCCOEt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CPCCOEt is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1), which makes it a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes.

Mécanisme D'action

CPCCOEt acts as a selective antagonist for N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, which means that it binds to the receptor and prevents its activation by glutamate. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate-induced calcium mobilization and the reduction of synaptic transmission in various brain regions. CPCCOEt has also been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have therapeutic potential for these conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using CPCCOEt is that it may not be effective in all experimental models, as the effects of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide inhibition may vary depending on the specific system being studied.

Orientations Futures

There are several future directions for research involving CPCCOEt. One area of interest is the development of more selective and potent N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide antagonists, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide in other physiological and pathological processes, such as pain, addiction, and mood disorders. Finally, the use of CPCCOEt in combination with other drugs or therapies could also be explored as a potential treatment option for neurological disorders.

Méthodes De Synthèse

CPCCOEt can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid with cyanogen bromide and cyclopropylamine. The resulting product is then treated with ethanol to obtain CPCCOEt in high yield and purity.

Applications De Recherche Scientifique

CPCCOEt has been extensively used in scientific research to investigate the role of N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide in various physiological and pathological processes. Studies have shown that N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide plays a crucial role in synaptic plasticity, learning, and memory, as well as in the development and progression of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Propriétés

IUPAC Name

N-(1-cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-7-12(1-2-12)15-11(16)8-5-9-10(6-14-8)18-4-3-17-9/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJZEVHCEUXVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NC=C3C(=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopropyl)-2H,3H-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.